molecular formula C23H25N3O4 B2489181 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105210-89-6

7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

货号: B2489181
CAS 编号: 1105210-89-6
分子量: 407.47
InChI 键: ONSYEUDWIDCBNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is the chemical compound 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one, supplied for research and development purposes. It is assigned the CAS Registry Number 1105210-89-6 . The compound has a defined molecular formula of C 23 H 25 N 3 O 4 and a molecular weight of 407.46 g/mol . Its structure features a 1,4-benzoxazin-3-one core, a 1,2,4-oxadiazole ring, and a 4-ethoxyphenyl substituent, which are privileged scaffolds in medicinal chemistry . Heterocyclic compounds like this one are of significant interest in organic and medicinal chemistry research due to their potential biological activities and utility as key intermediates in the synthesis of more complex molecules . Researchers can utilize this compound as a building block in heterocyclic synthesis or for screening in various biochemical assays. The SMILES representation for this molecule is CCOc1ccc(cc1)c1noc(n1)CN1C(=O)COc2c1ccc(c2)C(C)(C)C . This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. All necessary safety data sheets should be consulted before use. For specific pricing and availability across various package sizes, please contact our sales team.

属性

IUPAC Name

7-tert-butyl-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-28-17-9-6-15(7-10-17)22-24-20(30-25-22)13-26-18-11-8-16(23(2,3)4)12-19(18)29-14-21(26)27/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSYEUDWIDCBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with an ethoxy-substituted aromatic aldehyde under acidic or basic conditions to form the oxadiazole ring.

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the cyclization of an appropriate amine with a phenolic compound in the presence of a catalyst.

    Coupling of the Two Rings: The final step involves the coupling of the oxadiazole and benzoxazine rings through a suitable linker, such as a methylene group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学研究应用

7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

作用机制

The mechanism of action of 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

相似化合物的比较

Similar Compounds

    4-tert-butyl-2,6-dimethylphenol: A phenolic compound with antioxidant properties.

    3-tert-butyl-4-methoxyphenol: Known for its insecticidal activity and ability to induce enzyme activity in tissues.

Uniqueness

7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of a benzoxazine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

The compound 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent against various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O3C_{21}H_{26}N_{2}O_{3}, with a molecular weight of approximately 354.45 g/mol. The presence of the oxadiazole moiety is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study indicated that compounds similar to the target compound showed moderate cytotoxic activity against various cancer cell lines, with an IC50 value around 92.4 µM against a panel of eleven cancer types including human colon adenocarcinoma and lung carcinoma .
  • Another research highlighted that modifications to the oxadiazole structure could enhance antiproliferative activity significantly, suggesting that the compound could be a precursor for developing more potent anticancer agents .

Anti-inflammatory Effects

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory properties:

  • Compounds in this class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties:

  • Research indicates that oxadiazoles can inhibit bacterial growth and show effectiveness against various pathogens. For example, derivatives have been noted for their action against Mycobacterium tuberculosis, with some compounds demonstrating effective inhibition at low concentrations .

Case Studies

  • Anticancer Activity Study :
    • A study synthesized several oxadiazole derivatives and tested their cytotoxicity against different cancer cell lines. The results showed that modifying the substituents on the oxadiazole ring could lead to enhanced activity against specific cancer types.
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory potential of related compounds, revealing their ability to reduce inflammation markers in vitro. This supports the hypothesis that the target compound may also possess similar effects.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetExample Findings
AnticancerCytotoxicity against cancer cell linesIC50 ~ 92.4 µM in various cancer types
Anti-inflammatoryInhibition of COX enzymesSignificant reduction in inflammation markers
AntimicrobialInhibition of bacterial growthEffective against Mycobacterium tuberculosis

常见问题

Basic: What are the key considerations for synthesizing 7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Methodological Answer:
The synthesis involves coupling the oxadiazole and benzoxazinone moieties. Key steps include:

  • Precursor Selection : Use 4-ethoxyphenyl-substituted oxadiazole precursors and tert-butyl-functionalized benzoxazinone intermediates.
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for cyclization and coupling reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track intermediate formation.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the final product.
  • Yield Enhancement : Optimize reaction time (typically 12-24 hours) and temperature (80-100°C) based on precursor reactivity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR Spectroscopy : Verify connectivity of the oxadiazole (δ 8.5-9.0 ppm for aromatic protons) and benzoxazinone (δ 4.0-5.0 ppm for methylene groups) moieties .
  • IR Spectroscopy : Confirm the presence of C=O stretches (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺: 451.18; observed: 451.17 ± 0.02) .
  • HPLC Purity Analysis : Use a C18 column (acetonitrile/water mobile phase) to ensure >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:
Focus on modular modifications guided by the compound’s scaffold:

  • Oxadiazole Substituents : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

  • Benzoxazinone Modifications : Introduce halogen atoms (e.g., Cl, F) at the 7-tert-butyl position to enhance lipophilicity and membrane permeability .

  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with structural features using regression analysis.

  • Data Table :

    Modification SiteSubstituentIC50 (nM)LogP
    Oxadiazole C34-Ethoxy120 ± 103.2
    Oxadiazole C34-Nitro85 ± 72.9
    Benzoxazinone C77-Fluoro95 ± 83.5

Advanced: What methodologies are recommended for investigating enzyme inhibition mechanisms?

Methodological Answer:
Adopt a combination of biochemical and computational approaches:

  • Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to determine KiK_i values .
  • Docking Simulations : Use software like AutoDock Vina to model interactions between the compound’s oxadiazole group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., Ala substitutions at binding residues) to validate interaction hotspots .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Systematically evaluate experimental variables:

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) .
  • Cell Line Variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to standardize activity metrics.
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay entries) to identify trends or outliers .

Advanced: What strategies resolve low solubility issues during in vitro testing?

Methodological Answer:
Improve solubility without compromising activity:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the benzoxazinone oxygen .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100-150 nm) to enhance aqueous dispersion .
  • Co-Solvent Systems : Use Cremophor EL (0.1-1% v/v) or cyclodextrin complexes in cell culture media .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。